molecular formula C25H21Cl2N3 B11579965 4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B11579965
M. Wt: 434.4 g/mol
InChI Key: MJAJUGYEBHCGAN-UHFFFAOYSA-N
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Description

4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyl and dichlorophenyl groups: These groups are usually added via substitution reactions.

    Methylation: The methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce ketones or carboxylic acids, while reduction might produce alcohols or alkanes.

Scientific Research Applications

4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[730

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be useful in drug development.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating their activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene is unique due to its specific combination of functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H21Cl2N3

Molecular Weight

434.4 g/mol

IUPAC Name

4-benzyl-11-(3,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C25H21Cl2N3/c1-15-24-16(2)29(13-18-7-5-4-6-8-18)17(3)25(24)23-12-20(14-30(23)28-15)19-9-10-21(26)22(27)11-19/h4-12,14H,13H2,1-3H3

InChI Key

MJAJUGYEBHCGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN3C=C(C=C3C2=C(N1CC4=CC=CC=C4)C)C5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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